Survival Benefit in T-Cell-Mediated Experimental Allergic Encephalomyelitis: S-MP vs. 6-MP
In a directly comparative study using a T‑lymphocyte‑line‑mediated experimental allergic encephalomyelitis (t‑EAE) model in Lewis rats, the silylated derivative S‑MP conferred a significantly higher survival rate than the parent drug 6‑MP. The experimental design involved single injections given at varying time points, and the survival endpoint was the primary efficacy readout [1].
| Evidence Dimension | Survival rate (number of surviving animals / total animals treated) |
|---|---|
| Target Compound Data | S-MP: 43/125 survivors (34.4%) |
| Comparator Or Baseline | 6-MP: 26/129 survivors (20.2%) |
| Quantified Difference | Absolute increase of 14.2 percentage points (relative improvement of approximately 70%) |
| Conditions | Passively induced T‑line‑mediated EAE in Lewis rats; single injections at multiple time points; dose‑dependent lethality model [1] |
Why This Matters
For procurement decisions in CNS autoimmune disease research, this survival advantage is the most direct quantitative evidence that S‑MP is not merely a pharmacokinetic variant of 6‑MP but delivers a meaningful biological outcome improvement.
- [1] Vohl ML, Westarp ME, Wekerle H, Gerlach M, Jutzi P, Przuntek H. Mercaptopurine and silylated mercaptopurine in the treatment of experimental allergic encephalomyelitis. Arzneimittelforschung. 1990;40(1):80-4. PMID: 2340004. View Source
